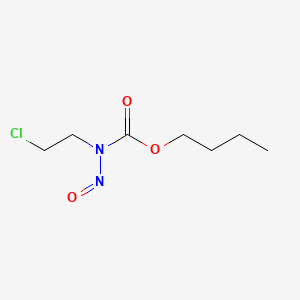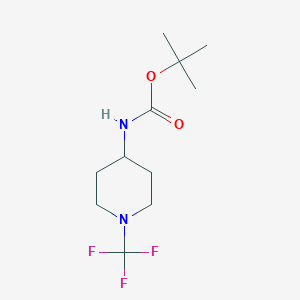
Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine family. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a 1,3-dihydroxypropyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene chloride under nitrogen atmosphere at low temperatures . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: As a reactant in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 4-hydroxy-1-piperidinecarboxylate
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
- Piperidine derivatives with various substituents
Uniqueness
Benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C16H23NO4 |
|---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
benzyl 4-(1,3-dihydroxypropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c18-11-8-15(19)14-6-9-17(10-7-14)16(20)21-12-13-4-2-1-3-5-13/h1-5,14-15,18-19H,6-12H2 |
InChI-Schlüssel |
HPMCANGEWDRQSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(CCO)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


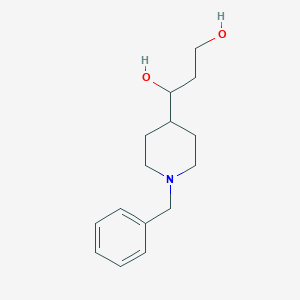
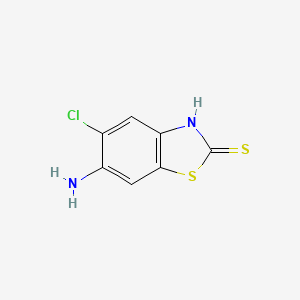
![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)

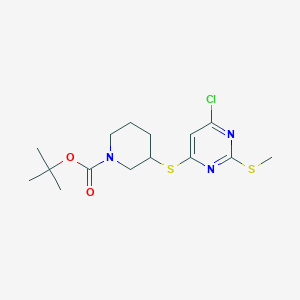

![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane](/img/structure/B13956582.png)

![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)


![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
